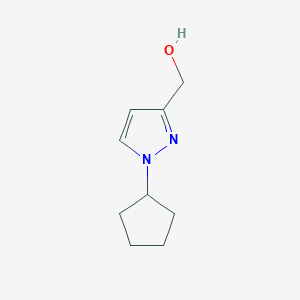

(1-Cyclopentyl-1H-pyrazol-3-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

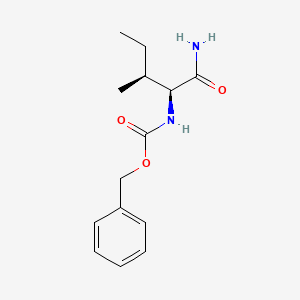

“(1-Cyclopentyl-1H-pyrazol-3-yl)methanol” is a chemical compound with the molecular formula C9H14N2O . It is a solid substance and is stored at room temperature . The compound has a molecular weight of 166.22 .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered cyclopentyl ring attached to a pyrazol ring, which is further attached to a methanol group . The InChI code for this compound is 1S/C9H14N2O/c10-5-6-3-4-9(8-6)7-1-2-7/h3-4,7,10H,1-2,5H2 .Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “this compound”. Pyrazole-based compounds are known to exhibit a variety of chemical reactions, and their reactivity can be influenced by the nature of the substituents on the pyrazole ring .Physical and Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 166.22 and is stored at room temperature .Applications De Recherche Scientifique

1. Synthesis of Hexahydro-1H-furo[3,4-c]pyran Derivatives

(2-(4-Methoxyphenyl)-4-methylenetetrahydrofuran-3-yl)methanol, a related compound, reacts with different aldehydes in the presence of InCl3 at ambient temperature, yielding a novel series of cis-fused 7a,3,6-trisubstituted hexahydro-1H-furo[3,4-c]pyran derivatives. This synthesis showcases the utility of similar compounds in producing novel derivatives via the Prins cyclization (Reddy et al., 2012).

2. Production of Pyrazole and Isoxazoleyl Derivatives

A study demonstrates the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with acetyl acetone, resulting in the synthesis of methanone derivatives, including pyrazole and isoxazoleyl derivatives. This highlights the role of similar compounds in the synthesis of novel heterocyclic compounds (Hote & Lokhande, 2014).

3. Regioselective Synthesis of Pyrazole Derivatives

A simple and regioselective procedure for synthesizing 1H-pyrazol-5-yl (2-hydroxyphenyl)methanone derivatives is reported. This process includes a 1,3-dipolar cycloaddition reaction of nitrile imines, demonstrating the potential of similar compounds in regioselective synthesis (Alizadeh, Moafi, & Zhu, 2015).

4. Synthesis of Methanol from Carbon Dioxide

A study reports the eco-friendly synthesis of methanol directly from carbon dioxide using an iron(II) scorpionate catalyst. This research shows the potential of related compounds in sustainable chemical synthesis and environmental applications (Ribeiro, Martins, & Pombeiro, 2017).

5. Catalytic Applications in Organic Synthesis

C-scorpionate complexes, including those related to (1-Cyclopentyl-1H-pyrazol-3-yl)methanol, are used as versatile catalysts in various organic synthesis processes, including the reduction of carbon dioxide and C–C and C–N couplings. This showcases the compound's role in advancing catalysis (Martins, 2019).

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds have been known to exhibit antitubercular and antibacterial activity

Mode of Action

Based on the antitubercular activity of similar compounds , it can be hypothesized that this compound might interfere with the bacterial cell wall synthesis or protein synthesis, leading to the death of the bacteria

Result of Action

Similar compounds have shown significant antitubercular activity . This suggests that the compound could potentially inhibit the growth of Mycobacterium tuberculosis, leading to a decrease in the severity of tuberculosis infection.

Propriétés

IUPAC Name |

(1-cyclopentylpyrazol-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c12-7-8-5-6-11(10-8)9-3-1-2-4-9/h5-6,9,12H,1-4,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRHLPBZLJUHMAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=CC(=N2)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(phenylsulfonyl)butanamide](/img/structure/B2888967.png)

![6-Tert-butyl-2-[1-(isoquinoline-1-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2888968.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2888970.png)

![9-Methyl-2-prop-2-ynylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2888976.png)

![1-[4-[1-(2-Chlorophenyl)ethyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2888977.png)

![[2-Methyl-4-(piperidin-1-ylsulfonyl)phenoxy]acetic acid](/img/structure/B2888978.png)

![1-(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one](/img/structure/B2888979.png)

![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2888982.png)

![N-cyclohexyl-N-ethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2888983.png)

![4-(benzenesulfonyl)-2-(2-fluorophenyl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine](/img/structure/B2888986.png)